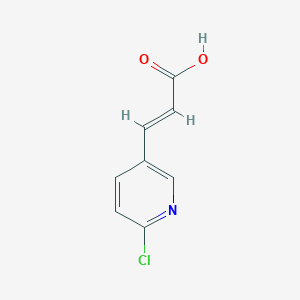

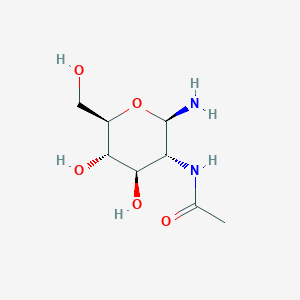

(E)-3-(6-Chloropyridin-3-yl)acrylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

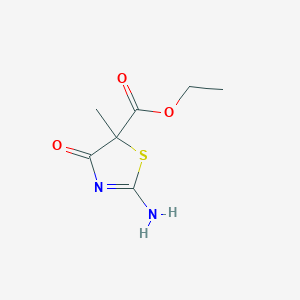

(E)-3-(6-Chloropyridin-3-yl)acrylic acid, also known as CPAA, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicinal chemistry. CPAA belongs to the class of pyridine derivatives, which are known for their diverse biological activities.

Scientific Research Applications

Photophysical Properties and Proton Transfer

Research on hydrogen bonding compounds related to acrylic acid derivatives, such as (E)-2-benzamido-3-(pyridin-2-yl) acrylic acid, has revealed insights into excited-state intramolecular proton transfer. These compounds exhibit dual emission and are sensitive to solvent polarity, indicating potential applications in photophysical studies and sensor development (Guo, Chen, & Duan, 2012).

Polymer Science and Solubility

Studies on polythiophene derivatives, including poly(3-thiophen-3-yl acrylic acid), combine theoretical and experimental approaches to understand their structural and electronic properties. These polymers' solubility in polar solvents and their potential applications in electronic and photovoltaic devices highlight the versatility of acrylic acid derivatives in materials science (Bertran et al., 2008).

Corrosion Inhibition

Chromone-3-acrylic acid derivatives have been investigated for their role in corrosion inhibition on low alloy steel. The study combines experimental techniques with theoretical modeling, demonstrating these compounds' effectiveness in protecting metals against corrosion, suggesting applications in materials engineering and preservation (Kumar et al., 2017).

Cell Mechanobiology

In cell mechanobiology research, acrylic acid derivatives have been used to functionalize polyacrylamide substrates. These functionalized substrates offer precise control over cellular microenvironments, aiding in the study of cell behavior in response to mechanical stimuli (Poellmann & Wagoner Johnson, 2013).

Fluorescent Probes

Acrylic acid derivatives have also been employed in designing fluorescent probes for sensing biomolecules, such as cysteine. The development of these probes illustrates the potential of acrylic acid derivatives in bioanalytical chemistry, offering tools for detecting and studying biological molecules in complex environments (Dai et al., 2014).

Properties

IUPAC Name |

(E)-3-(6-chloropyridin-3-yl)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO2/c9-7-3-1-6(5-10-7)2-4-8(11)12/h1-5H,(H,11,12)/b4-2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOCOZQLIBKEIAJ-DUXPYHPUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C=CC(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=NC=C1/C=C/C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-Methyl-1H-pyrazol-1-yl)benzo[d]thiazole](/img/structure/B55085.png)

![[(2R,3S,4R,5R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2S,3R,4R)-1,3,4,5-tetrahydroxypentan-2-yl]oxyoxan-3-yl] dihydrogen phosphate](/img/structure/B55102.png)

![4-[Bis(3,3-dimethylbutan-2-yloxy)phosphoryl]aniline](/img/structure/B55105.png)

![Magnesium,[3,5-bis(trifluoromethyl)phenyl]bromo-](/img/structure/B55108.png)